molecular formula C16H20N2O4S B6807258 N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide

N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B6807258
M. Wt: 336.4 g/mol
InChI Key: MXHZWJAZZLPLPC-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide is a complex organic compound that features a benzofuran ring, an azetidine ring, and a cyclobutanecarboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-16(12-4-1-5-12)17-13-9-18(10-13)23(20,21)14-6-2-3-11-7-8-22-15(11)14/h2-3,6,12-13H,1,4-5,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHZWJAZZLPLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CN(C2)S(=O)(=O)C3=CC=CC4=C3OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran ring through a cyclization reaction. This can be achieved using a cinchona squaramide-based organocatalyst in an enantioselective intramolecular oxa-Michael reaction of enones or α,β-unsaturated esters containing benzylic alcohols .

Next, the azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzofuran derivative. Finally, the cyclobutanecarboxamide group is attached via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran and azetidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with aromatic residues in the target protein, while the azetidine ring could form hydrogen bonds or electrostatic interactions. The sulfonyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1-benzofuran-7-ylsulfonyl)azetidin-3-yl]cyclobutanecarboxamide is unique due to the combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties not found in simpler analogs.

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